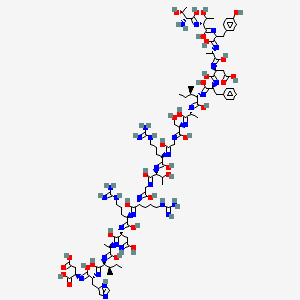
PKA inhibitor (5-24)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
PKA Inhibitor (5-24) is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of PKA Inhibitor (5-24) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
PKA Inhibitor (5-24) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Reagents: Amino acids with protecting groups, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).
Major Products
The major product of the synthesis is the PKA Inhibitor (5-24) peptide itself, which is purified to remove any side products or unreacted starting materials .
Scientific Research Applications
PKA Inhibitor (5-24) is extensively used in scientific research to study the role of PKA in various cellular processes. Its applications include:
Chemistry: Used as a tool to study enzyme kinetics and protein interactions.
Biology: Helps in understanding signal transduction pathways involving PKA.
Medicine: Investigated for its potential therapeutic effects in diseases where PKA is implicated, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control
Mechanism of Action
PKA Inhibitor (5-24) exerts its effects by mimicking the natural substrate of PKA and binding to its catalytic site. This binding prevents the phosphorylation of target proteins by PKA, thereby inhibiting its activity. The inhibitor’s pseudosubstrate sequence is similar to that in the regulatory subunit of PKA, which allows it to effectively compete with natural substrates .
Comparison with Similar Compounds
Similar Compounds
H89: A small-molecule inhibitor of PKA.
KT5720: Another small-molecule PKA inhibitor.
PKI (6-22): A peptide inhibitor similar to PKA Inhibitor (5-24) but with a different sequence
Uniqueness
PKA Inhibitor (5-24) is unique due to its high specificity and affinity for PKA. Unlike small-molecule inhibitors, it is less likely to interact with other kinases, making it a more selective tool for studying PKA-related pathways .
Properties
Molecular Formula |
C94H148N32O31 |
|---|---|
Molecular Weight |
2222.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2R,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxypropylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxyethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]butanedioic acid |
InChI |
InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44+,45-,46-,47-,48?,49?,54-,55-,56-,57?,58+,59-,60-,61+,62-,63-,69-,70+,71+,72+,73-/m1/s1 |
InChI Key |
AXOXZJJMUVSZQY-LGGJAOENSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=N[C@H](CC1=CN=CN1)C(=N[C@H](CC(=O)O)C(=O)O)O)O)N=C([C@@H](C)N=C([C@@H](CC(=N)O)N=C([C@@H](CCCNC(=N)N)N=C([C@@H](CCCNC(=N)N)N=C(CN=C([C@H](C(C)O)N=C([C@@H](CCCNC(=N)N)N=C(CN=C([C@@H](CO)N=C([C@@H](C)N=C([C@H]([C@H](C)CC)N=C([C@H](CC2=CC=CC=C2)N=C([C@H](CC(=O)O)N=C([C@H](C)N=C(C(CC3=CC=C(C=C3)O)N=C([C@@H](C(C)O)N=C([C@@H]([C@@H](C)O)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCC(C)C(C(=NC(CC1=CN=CN1)C(=NC(CC(=O)O)C(=O)O)O)O)N=C(C(C)N=C(C(CC(=N)O)N=C(C(CCCNC(=N)N)N=C(C(CCCNC(=N)N)N=C(CN=C(C(C(C)O)N=C(C(CCCNC(=N)N)N=C(CN=C(C(CO)N=C(C(C)N=C(C(C(C)CC)N=C(C(CC2=CC=CC=C2)N=C(C(CC(=O)O)N=C(C(C)N=C(C(CC3=CC=C(C=C3)O)N=C(C(C(C)O)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















